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Cat. No.: B11762584
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Executive Summary
Phenylethynyl aminopyridines (PEAPs) represent a versatile chemical scaffold characterized

by a pyridine ring substituted with a primary amino group and a phenylethynyl moiety (alkyne

linker). While structurally related to the renowned mGluR5 antagonist MPEP (2-methyl-6-

(phenylethynyl)pyridine), the presence of the amino group in PEAPs fundamentally alters their

reactivity and biological profile.

Key Technical Value:

Synthetic Utility: The 2-amino-3-alkynyl motif allows for rapid cyclization into 7-azaindoles

(pyrrolo[2,3-b]pyridines) and imidazo[1,2-a]pyridines, both of which are high-value

oncological targets.

Pharmacology: Uncyclized PEAP derivatives function as multi-kinase inhibitors (Src,

VEGFR) by mimicking the adenine hinge-binding region of ATP.

Chemical Space: The rigid alkyne linker provides a "molecular rod" geometry, critical for

spanning deep hydrophobic pockets in enzymes and GPCRs.
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Chemical Synthesis: The Sonogashira Protocol
The primary route to PEAPs is the Sonogashira cross-coupling of halogenated aminopyridines

with phenylacetylene. This palladium-catalyzed cycle is sensitive to the electronic nature of the

pyridine ring.

Reaction Mechanism & Logic
The reaction couples a terminal alkyne with an aryl halide.[1][2]

Substrate:2-amino-3-bromopyridine is preferred over chloropyridines due to the weaker C-Br

bond, facilitating oxidative addition.

Catalyst: Pd(PPh₃)₂Cl₂ is the standard precatalyst, reduced in situ to the active Pd(0)

species.

Co-Catalyst: Copper(I) iodide (CuI) activates the alkyne via formation of a copper acetylide,

accelerating the transmetallation step.

Base: Triethylamine (Et₃N) or Diisopropylamine acts as a proton scavenger.

Synthesis Workflow Diagram
The following diagram illustrates the catalytic cycle and the critical "fork in the road" where the

product can either be isolated as a PEAP or cyclized.
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Figure 1: Synthetic pathway for PEAP construction and subsequent cyclization to azaindoles.

[3]

Structural Optimization & SAR
The biological activity of PEAPs is governed by substitutions on the phenyl ring (Ring B) and

the modification of the amino group (Ring A).

Structure-Activity Relationship (SAR) Matrix
Data summarized below highlights the impact of substitutions on Kinase Inhibitory Activity

(IC50 against Src Kinase) and Synthetic Yield.
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Position
Substituent
(R)

Electronic
Effect

Kinase
Potency
(Src)

Synthetic
Yield

Notes

Phenyl-4 -H Neutral
Moderate

(µM)
95%

Baseline

scaffold.

Phenyl-4 -CH₃ Weak Donor High (nM) 92%

Increases

lipophilicity;

better pocket

fit.

Phenyl-4 -Cl
Weak

Withdrawer
Moderate 89%

Halogen

bonding

potential.

Phenyl-3 -CF₃
Strong

Withdrawer
High (nM) 85%

Metabolic

stability;

MPEP-like

motif.

Pyridine-5 -Br Withdrawer Low 70%

Allows for

secondary

coupling

(Suzuki).

Amino-N
-C(O)R

(Amide)
Withdrawer

Very High

(<10 nM)
N/A

Converts

scaffold to

Type II kinase

inhibitor.

Key Insight: The "Amino" Switch
The free amino group (-NH₂) is the critical differentiator.

Free Amine: Acts as a hydrogen bond donor. Essential for 7-azaindole formation (via

intramolecular attack on the alkyne).

Derivatized Amine (Ureas/Amides): When the amine is converted to a urea (e.g., reacting

with an isocyanate), the molecule often gains massive potency against kinases (e.g., Src,
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Abl) by accessing the "gatekeeper" region of the ATP pocket.

Therapeutic Mechanisms
PEAP derivatives operate primarily through two distinct mechanisms depending on their final

structural form.

Mechanism 1: Kinase Inhibition (Type I/II)
In their linear form (often derivatized as amides), PEAPs bind to the ATP-binding site of

tyrosine kinases. The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g.,

Met341 in Src), while the phenylethynyl group extends into the hydrophobic selectivity pocket.

Mechanism 2: mGluR5 Allosteric Modulation
While MPEP (lacking the amino group) is the prototype, PEAP derivatives with specific 3- or 5-

substitutions on the phenyl ring can bind to the transmembrane domain of mGluR5. They act

as Negative Allosteric Modulators (NAMs), stabilizing the receptor in an inactive conformation

and preventing glutamate signaling. This has implications for anxiety and Fragile X syndrome.
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Figure 2: Dual therapeutic pathways of PEAP derivatives in Oncology (Kinases) and

Neuroscience (GPCRs).
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Experimental Protocols
Protocol A: Synthesis of 3-(Phenylethynyl)pyridin-2-
amine
This protocol yields the core scaffold suitable for further derivatization.

Reagents:

2-Amino-3-bromopyridine (1.0 eq, 500 mg)

Phenylacetylene (1.2 eq)

Pd(PPh₃)₂Cl₂ (0.025 eq)

CuI (0.05 eq)

Triethylamine (Et₃N) (3.0 eq)[1]

DMF (Anhydrous, 5 mL)

Step-by-Step Methodology:

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

Loading: Add 2-amino-3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

Solvation: Add anhydrous DMF and Et₃N via syringe. Stir for 5 minutes at room temperature.

Initiation: Add phenylacetylene dropwise. The solution will darken (indicating Pd(0)

formation).

Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The

product usually fluoresces under UV.

Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 20 mL) to remove

DMF. Wash organic layer with brine, dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

Gradient 0-30% EtOAc in Hexanes).

Validation: Confirm structure via ¹H NMR (Look for alkyne-adjacent protons) and MS (M+H).

Protocol B: In Vitro Src Kinase Assay
To validate the biological activity of the synthesized derivative.

Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Enzyme Prep: Dilute recombinant human Src kinase to 0.1 ng/µL in assay buffer.

Substrate: Use a specific peptide substrate (e.g., Srctide) at 100 µM.

Compound Addition: Add the PEAP derivative (dissolved in DMSO) at varying concentrations

(1 nM - 10 µM) to the wells.

Initiation: Add ATP (100 µM final concentration) to start the reaction. Incubate at 30°C for 30

minutes.

Detection: Use a ADP-Glo™ or similar luminescent kinase assay to quantify ATP

consumption.

Analysis: Plot Luminescence vs. Log[Compound] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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